molecular formula C7H8O2S B081417 4-(Methylsulfinyl)phenol CAS No. 14763-64-5

4-(Methylsulfinyl)phenol

Cat. No. B081417
CAS RN: 14763-64-5
M. Wt: 156.2 g/mol
InChI Key: ZCQSJUGIZGMDDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 4-(Methylsulfinyl)phenol, such as 2,2′-Sulfinyl-bis(4-methyl phenol), involves reduction processes and has been detailed with spectroscopic and single crystal x-ray diffraction methods. This provides insights into the chemical pathways that can be adapted for the synthesis of 4-(Methylsulfinyl)phenol itself (Shockravi et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques like X-ray crystallography, highlighting the specific crystalline forms and molecular dimensions which can give clues about the structure of 4-(Methylsulfinyl)phenol (B. Al-Hourani et al., 2020).

Chemical Reactions and Properties

Electrochemical reactions involving derivatives of 4-(Methylsulfinyl)phenol have demonstrated the formation of new C(sp2)-S bonds, offering a pathway to synthesize a wide range of chemical structures and highlighting the compound's reactivity and potential for diverse chemical transformations (L. Dai et al., 2021).

Physical Properties Analysis

Studies on related compounds have provided detailed information on thermal stability, molecular weight, and solubility, which are crucial for understanding the physical behavior of 4-(Methylsulfinyl)phenol in various conditions and its suitability for different applications (H. Demir, 2012).

Chemical Properties Analysis

The chemical properties of 4-(Methylsulfinyl)phenol can be inferred from related studies, which have explored aspects such as electrochemical energy gaps and the behavior of compounds under different reaction conditions. These insights are vital for predicting the reactivity and interaction of 4-(Methylsulfinyl)phenol with various substrates (I. Kaya & M. Yildirim, 2007).

Scientific Research Applications

Application

4-(Methylsulfinyl)phenol is used in the field of chemical synthesis . It’s a compound with the molecular formula C7H8O2S and has a molecular weight of 156.21 .

Method of Application

The specific methods of application or experimental procedures for this compound in chemical synthesis are not detailed in the source .

Results or Outcomes

The outcomes of using 4-(Methylsulfinyl)phenol in chemical synthesis are not specified in the source .

2. Synthesis of Aniline-based Triarylmethanes

Application

4-(Methylsulfinyl)phenol is used in the synthesis of aniline-based triarylmethanes . This process involves a double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines .

Method of Application

The synthesis is catalyzed by a Brönsted acidic ionic liquid, namely [bsmim][NTf2], and is performed under metal- and solvent-free conditions . This protocol has been successfully applied to a broad range of substrates, yielding the corresponding aniline-based triarylmethane products in good to excellent yields (up to 99%) .

Results or Outcomes

The use of 4-(Methylsulfinyl)phenol in this context allows for the efficient synthesis of aniline-based triarylmethanes, which are valuable pharmacophores possessing a diversity of biological activities .

3. Bacterial Metabolism

Application

4-(Methylsulfinyl)phenol is metabolized by certain bacteria, such as the soil isolate Nocardia spec. DSM 43251 .

Method of Application

The specific methods of application or experimental procedures for this compound in bacterial metabolism are not detailed in the source .

Results or Outcomes

The rate of degradation of 4-(Methylsulfinyl)phenol by these bacteria depends on the substrate’s ability to support growth and is strongly enhanced in the presence of a second carbon source .

Safety And Hazards

4-(Methylsulfinyl)phenol is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

properties

IUPAC Name

4-methylsulfinylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-10(9)7-4-2-6(8)3-5-7/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQSJUGIZGMDDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60901221
Record name NoName_308
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60901221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfinyl)phenol

CAS RN

14763-64-5
Record name 4-(Methylsulfinyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14763-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylsulfinyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014763645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylsulphinyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

H2WO4 (0.029 g, 0.114 mmol) was stirred in H2O (10 ml). 50% NaOH (0.040 ml) was first added (pH>12) and then ACOH (0.040 ml) to reach pH 5. 4-methylsulfanyl-phenol (4 g, 0.029 mol) was added and the reaction mixture was heated to 65° C. 30% H2O2 in H2O (3 ml) was added in portions over 10 minutes. The reaction mixture was allowed to stir at room temperature for 1 h. 50% NaHSO3 was added to quench the reaction. Methylene chloride was added and the compound was washed with brine and purified by chromatography (0→10% EtOH in methylene chloride) to give 1.9 g of 4-methanesulfinyl-phenol (1) (42%) and 1.5 g of 4-methanesulfonyl-phenol (2) (30%).
[Compound]
Name
H2WO4
Quantity
0.029 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.04 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
G Engelhardt, HG Rast, PR Wallnöfer - Archives of Microbiology, 1977 - Springer
4-(Methylmercapto)-phenol (MMP) and 4-(methylsulfinyl)-phenol (MSP) are oxidized by the soil isolate Nocardia spec. DSM 43251, which is closely related to Nocardia calcarea. The …
Number of citations: 19 link.springer.com
IC Mac Rae, AJ Cameron - Applied and environmental …, 1985 - Am Soc Microbiol
… However, the 4-methylsulfinyl phenol apparently could not be … are available on the oxidation of 4-methylsulfinyl phenol and 4-… and 4-methylsulfinyl phenol by Klebsiella pneumoniae. …
Number of citations: 12 journals.asm.org
腰岡政二, 金沢純, 村井敏信 - Journal of Pesticide Science, 1986 - jlc.jst.go.jp
The photodegradation of an insecticide, dipropyl 4-(methylthio)phenyl phosphate (propaphos), was investigated under xenon lamp irradiation. Propaphos was easily decomposed after …
Number of citations: 11 jlc.jst.go.jp
HG Rast, G Engelhardt, PR Wallnoefer… - Journal of Agricultural …, 1979 - ACS Publications
MATERIALS AND METHODS Chemicals. 3-Methyl-4-(methylthio) phenol and 4-(methylthio) phenol were purchased from EGA Chemie, Steinheim, Germany. 3-Methyl-4-(methylthio) …
Number of citations: 11 pubs.acs.org
S Tange, N Fujimoto, N Uramaru, FF Wong… - Environmental …, 2016 - Elsevier
In this work, we examined the metabolism of the carbamate insecticides methiocarb and carbaryl by rat liver microsomes and plasma, and its effect on their endocrine-disrupting …
Number of citations: 18 www.sciencedirect.com
J Griffin, E Taw, A Gosavi, NE Thornburg… - ACS Sustainable …, 2018 - ACS Publications
In this work, we demonstrate a combined bioelectrochemical and inorganic catalytic system for resource recovery from wastewater. We designed a microbial peroxide producing cell (…
Number of citations: 12 pubs.acs.org
MMS Paul, UK Aravind, G Pramod, CT Aravindakumar - Chemosphere, 2013 - Elsevier
Oxidative degradation of fensulfothion, a model organophosphorus compound, has been investigated by pulse radiolysis and H 2 O 2 /UV photolysis. A nearly complete transformation …
Number of citations: 49 www.sciencedirect.com
R Khazanchi, S Walia, SK Handa - Journal of AOAC …, 1992 - academic.oup.com
A reversed-phase liquid chromatographic method has been developed for the determination of fenamiphos and the metabolites fenamiphos sulfoxide, fenamiphos sulfone, 3-methyl-4-(…
Number of citations: 5 academic.oup.com
HG Rast, G Engelhardt, PR Wallnöfer - … für Bakteriologie: I. Abt. Originale C …, 1980 - Elsevier
A catechol 2.3-dioxygenase, isolated from Nocardia sp. DSM 43251 (Rhodococcus rubrus) after induction with unpolar substituted phenols eg 4-(methylthio)-phenol or 4-methoxyphenol…
Number of citations: 11 www.sciencedirect.com
R Greenhalgh - Pure and Applied Chemistry, 1978 - degruyter.com
Current data about the degradation of organophosphorus pesticides in animal, plant and soil substrates and the environment are summarized in this report. Comparative metabolic and …
Number of citations: 2 www.degruyter.com

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